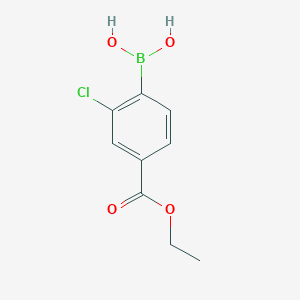

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2-chloro-4-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVJLOYYNCABND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657165 | |

| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-94-6 | |

| Record name | 1-Ethyl 4-borono-3-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid: Strategies and Methodologies

Executive Summary

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are instrumental in constructing biaryl and heteroaryl structures, which are common motifs in many drug candidates. The strategic placement of the chloro, ethoxycarbonyl, and boronic acid groups on the phenyl ring provides a versatile scaffold for creating complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, designed for researchers, chemists, and process development professionals. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present a comparative analysis of the most effective strategies, including classical organometallic routes and modern transition-metal-catalyzed methods.

Introduction: The Strategic Importance of a Multifunctional Building Block

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry due to their stability, low toxicity, and versatile reactivity.[3][4] this compound distinguishes itself by offering three distinct points for chemical modification: the boronic acid for palladium-catalyzed couplings, the ester for hydrolysis and subsequent amide bond formation, and the chloride for further cross-coupling or nucleophilic substitution. This trifecta of functionality makes it an exceptionally valuable intermediate in the synthesis of targeted therapies and advanced materials.[5]

The primary challenge in its synthesis lies in achieving precise regiocontrol while maintaining the integrity of the sensitive ester group. The methodologies presented herein are selected to address these challenges, providing reliable and scalable solutions.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals several viable pathways starting from commercially available materials. The key C-B bond disconnection points to either a pre-functionalized aryl halide or a direct C-H functionalization of a simpler arene.

Caption: Retrosynthetic pathways for the target molecule.

Core Synthetic Pathways

We will now explore three robust synthetic strategies, each with distinct advantages and mechanistic considerations.

Pathway 1: The Classical Organometallic Approach via Grignard Reagent

This long-established method relies on the formation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile.[6][7] The primary advantage is its reliability and use of inexpensive reagents.

Causality and Experimental Rationale: The synthesis begins with ethyl 3-chloro-4-bromobenzoate. The significant difference in reactivity between the C-Br and C-Cl bonds allows for the selective formation of a Grignard reagent at the C-Br position.[8] Cryogenic temperatures (-78 °C) are critical during the addition of the Grignard reagent to the trialkyl borate to prevent over-addition and the formation of undesired borinic or boronic acids.[9] Anhydrous conditions are mandatory as Grignard reagents are potent bases and will be quenched by protic sources.

Experimental Protocol: Grignard Formation and Borylation

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Slowly add a solution of ethyl 3-chloro-4-bromobenzoate (1.0 eq) in anhydrous THF to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is then maintained at a gentle reflux.

-

After the magnesium is consumed, cool the resulting dark solution to room temperature.

-

-

Borylation and Hydrolysis:

-

In a separate flame-dried flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).

-

Slowly add the prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 2-3 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding it to a stirred solution of aqueous HCl (1 M).

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Caption: Grignard-based synthesis workflow.

Pathway 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that offers superior functional group tolerance compared to the classical organometallic routes.[7][10] This makes it particularly suitable for substrates bearing sensitive groups like esters.

Causality and Experimental Rationale: This reaction couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[11] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the product.[2][12] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., X-Phos) accelerate the reductive elimination step and improve catalyst stability. A weak base like potassium acetate (KOAc) is sufficient to facilitate the transmetalation step without hydrolyzing the ester.

Experimental Protocol: Miyaura Borylation

-

Reaction Setup:

-

In a Schlenk flask, combine ethyl 3-chloro-4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%) or a combination of a Pd precursor like Pd₂(dba)₃ (1.5 mol%) and a ligand like X-Phos (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction and Workup:

-

Add a degassed solvent, such as dioxane or toluene, via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After solvent evaporation, the resulting pinacol boronate ester is often stable and can be used directly.

-

To obtain the free boronic acid, the pinacol ester can be hydrolyzed. A common method is transesterification with a phase-transfer catalyst in a biphasic solvent system or by oxidative cleavage with NaIO₄ followed by an acidic workup.[3][7]

-

Caption: The catalytic cycle of Miyaura Borylation.

Pathway 3: Iridium-Catalyzed Direct C-H Borylation

Representing the state-of-the-art in atom economy, direct C-H borylation avoids the need for pre-halogenated substrates.[13][14] This pathway utilizes an iridium catalyst to selectively replace an aromatic C-H bond with a C-B bond.

Causality and Experimental Rationale: The starting material for this route is ethyl 3-chlorobenzoate. The regioselectivity is governed by a combination of electronic and steric effects. The chloro group is an ortho-, para-director, while the ethoxycarbonyl group is a meta-director. The target position 4 is para to the chloro group and meta to the ester, making it an electronically favored site. Furthermore, iridium-catalyzed borylation is highly sensitive to steric hindrance.[15][16] The bulky iridium catalyst will preferentially approach the least hindered C-H bond, which is the C4-H, located para to the existing chloro substituent. This convergence of directing effects makes this a highly selective transformation.

Experimental Protocol: Ir-Catalyzed C-H Borylation

-

Reaction Setup:

-

In a nitrogen-filled glovebox, charge a screw-cap vial with ethyl 3-chlorobenzoate (1.0 eq) and bis(pinacolato)diboron (B₂pin₂, 1.5 eq).

-

Add the iridium catalyst precursor, [Ir(COD)OMe]₂ (1.5 mol %), and a bipyridine ligand, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %).

-

Add an anhydrous, non-polar solvent like cyclohexane or octane.

-

-

Reaction and Workup:

-

Seal the vial tightly and remove it from the glovebox.

-

Heat the reaction mixture to 80-100 °C for 16-24 hours.

-

After cooling, remove the solvent under reduced pressure.

-

The residue can be purified by silica gel chromatography to yield the pinacol boronate ester.

-

Hydrolysis to the boronic acid is performed as described in Pathway 2. A one-pot procedure where the borylation is followed by oxidative cleavage with NaIO₄ is also highly effective.[3][10]

-

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as scale, cost, available equipment, and desired purity.

| Feature | Pathway 1: Grignard | Pathway 2: Miyaura Borylation | Pathway 3: C-H Borylation |

| Starting Material | Ethyl 3-chloro-4-bromobenzoate | Ethyl 3-chloro-4-bromobenzoate | Ethyl 3-chlorobenzoate |

| Key Reagents | Mg, Trialkyl borate | Pd catalyst, B₂pin₂, Base | Ir catalyst, B₂pin₂ |

| Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Functional Group Tolerance | Low (incompatible with acidic protons) | High | High |

| Scalability | Good, but cryogenic needs can be challenging | Excellent | Good, catalyst cost can be a factor |

| Atom Economy | Poor (Stoichiometric Mg, halide waste) | Moderate | Excellent (C-H activation) |

| Key Advantage | Low reagent cost | High reliability & functional group tolerance | Step and atom economy |

| Key Disadvantage | Harsh conditions, functional group sensitivity | Catalyst cost, removal of Pd | Catalyst cost, regioselectivity can be substrate-dependent |

Purification and Characterization

Purification of the final this compound is typically achieved through recrystallization. A common issue with boronic acids is the formation of cyclic anhydrides (boroxines) upon standing. This can be mitigated by storing the compound under dry conditions or by a simple aqueous workup prior to use.

Standard Characterization:

-

¹H NMR: Will show characteristic aromatic proton signals, the ethyl ester quartet and triplet, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O.

-

¹³C NMR: Will confirm the number of unique carbons in the aromatic ring and the ester group.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. While the classical Grignard approach remains a viable option, modern palladium- and iridium-catalyzed methods offer significant advantages in terms of mildness, functional group tolerance, and efficiency. For laboratory-scale synthesis and rapid analog generation, the Miyaura borylation (Pathway 2) provides the best balance of reliability and scope. For process development and green chemistry initiatives, the direct C-H borylation (Pathway 3) represents the most forward-looking and elegant approach, provided the catalyst costs are manageable. The selection of the optimal route will ultimately be guided by the specific constraints and goals of the research or development program.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]

- 16. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its importance lies in its role as a versatile building block, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, by examining closely related analogs, we can establish a reliable profile for this compound.

| Property | Value | Source/Analogue |

| CAS Number | 913835-94-6 | [3] |

| Molecular Formula | C₉H₁₀BClO₄ | [4] |

| Molecular Weight | 228.44 g/mol | [4] |

| Appearance | White to off-white crystalline powder | Inferred from analogues |

| Melting Point | Estimated range: 135-193 °C | Based on 4-ethoxycarbonylphenylboronic acid (135 °C) and 4-((2-chloroethoxy)carbonyl)phenylboronic acid (189-193 °C)[5][6] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General property of phenylboronic acids |

| Storage | Inert atmosphere, 2-8°C | [3] |

A Note on Stability and Handling: Boronic acids are generally stable, but they can undergo dehydration to form cyclic boroxine anhydrides. This process is often reversible in the presence of water. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures.[3]

Synthesis and Characterization

Representative Synthesis Protocol: Esterification of 4-Carboxy-2-chlorophenylboronic Acid

This protocol is adapted from the synthesis of similar ethoxycarbonylphenylboronic acids. The underlying principle is the acid-catalyzed esterification of a carboxylic acid with ethanol.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Carboxy-2-chlorophenylboronic acid in anhydrous ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Extraction: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization: Navigating the Challenges

The characterization of boronic acids by Nuclear Magnetic Resonance (NMR) spectroscopy can be complicated by the equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride. This can lead to broadened or multiple sets of peaks in the NMR spectrum.[7]

Expert Insight: To obtain a clean NMR spectrum, it is often advantageous to use a solvent that can break up the boroxine trimer. Deuterated methanol (CD₃OD) is an excellent choice as the methanol will readily exchange with the hydroxyl groups on the boron atom, disrupting the anhydride formation.[7]

While specific spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the ester.

-

Aromatic protons will appear as multiplets or doublets in the downfield region. The exact chemical shifts and coupling constants will be influenced by the chloro and boronic acid substituents.

-

A broad singlet for the B(OH)₂ protons, which may exchange with solvent protons.

-

-

¹³C NMR:

-

Peaks for the ethyl group carbons.

-

A peak for the carbonyl carbon of the ester around 165-175 ppm.

-

Aromatic carbon signals, with the carbon attached to the boron atom often being difficult to observe due to quadrupolar relaxation.

-

-

IR Spectroscopy:

-

A broad O-H stretching band for the boronic acid hydroxyl groups.

-

A strong C=O stretching band for the ester carbonyl group.

-

C-O stretching bands for the ester.

-

C-Cl stretching vibrations.

-

Aromatic C-H and C=C stretching and bending vibrations.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[8]

The Rationale Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent.

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligands is crucial for stabilizing the palladium catalyst and tuning its reactivity.[6]

-

Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly employed.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the organic layer, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion: An Enabling Reagent for Innovation

This compound stands as a testament to the enabling power of boronic acids in modern organic synthesis. Its unique substitution pattern offers chemists a valuable tool for introducing specific structural motifs into complex molecules. A thorough understanding of its properties, handling, and reactivity, particularly within the context of the Suzuki-Miyaura coupling, is paramount for its effective utilization in the discovery and development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists and researchers, empowering them to leverage the full potential of this versatile synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. [Synthesis and fluorescence property of complexes of rare-earth with p-nitrophenylacetic acid]. | Sigma-Aldrich [sigmaaldrich.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. This compound , 98% , 913835-94-6 - CookeChem [cookechem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

On Solid Ground: A Guide to the Stability and Storage of Substituted Phenylboronic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Substituted phenylboronic acids are indispensable reagents in modern organic synthesis and drug discovery, prized for their versatility in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is intrinsically linked to their chemical stability, a property that is often misunderstood and can be compromised by improper handling and storage. These molecules are susceptible to several degradation pathways, including protodeboronation, oxidation, and dehydration to form boroxines.[3][4][5] This guide provides a comprehensive overview of the factors governing the stability of substituted phenylboronic acids. It delves into the primary degradation mechanisms, the profound influence of electronic and environmental factors, and provides field-proven protocols for optimal storage, handling, and experimental stability assessment.

The Duality of Reactivity and Instability

The power of a phenylboronic acid lies in the unique characteristics of its C–B bond. This bond is sufficiently stable to allow for isolation and handling, yet reactive enough to participate in transition metal-catalyzed reactions.[6] This delicate balance, however, makes these compounds prone to degradation. An understanding of their stability is not merely an academic exercise; for the drug development professional, it is critical for ensuring the purity of starting materials, the reproducibility of synthetic procedures, and the integrity of active pharmaceutical ingredients (APIs) that incorporate a boronic acid moiety.[7][8] This guide serves as a foundational resource for mitigating the risks associated with their inherent instability.

Core Degradation Pathways

The stability of a substituted phenylboronic acid is primarily dictated by its susceptibility to three main degradation pathways. The prevalence of each pathway is highly dependent on the specific compound and its environment.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond, resulting in the loss of the desired functional group.[4] This is a frequent and often overlooked side reaction in synthetic applications.[4] The reaction can proceed through distinct mechanisms depending on the pH of the medium.

-

Base-Catalyzed Protodeboronation: This is the most common pathway under the basic conditions often used in cross-coupling reactions.[7][9] The process begins with the formation of a more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[10] This is followed by a rate-limiting reaction where the boronate is protonated by a proton source, typically water, leading to the cleavage of the C-B bond.[4][10] Highly electron-deficient and ortho-substituted arylboronic acids are particularly susceptible to this degradation pathway.[9]

-

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction involves the boronic acid itself reacting with an acid, leading to protonolysis.[4][11] The rate of acid-catalyzed protodeboronation is often slowest around pH 5.[7]

Oxidation: Sensitivity to Air and Oxidants

The empty p-orbital on the boron atom makes it susceptible to attack by nucleophilic oxygen species.[12][13] This oxidative deboronation pathway converts the arylboronic acid into the corresponding phenol and boric acid.[12] This process can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of transition metal catalysts, or more rapidly by reactive oxygen species (ROS) like hydrogen peroxide.[3][12][14][15] This degradation is a significant concern in biological applications where ROS are prevalent.[13]

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solutions, particularly upon heating, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[5][6][16]

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This is an equilibrium process.[17] While boroxine formation is reversible upon the addition of water, it can alter the reagent's solubility, reactivity, and apparent molecular weight. In many cases, commercially supplied boronic acids exist as a mixture of the free acid and the boroxine.[17]

Caption: Key degradation pathways for substituted phenylboronic acids.

| Degradation Pathway | Triggering Conditions | Resulting Product(s) |

| Protodeboronation | Aqueous acid or, more commonly, aqueous base (pH > 10)[4][11] | Arene, Boric Acid |

| Oxidation | Atmospheric oxygen, reactive oxygen species (e.g., H₂O₂)[12][14] | Phenol, Boric Acid |

| Boroxine Formation | Heat, storage in a dry state, aprotic solvents[5][16][17] | Cyclic Trimeric Anhydride |

| Table 1: Summary of primary degradation pathways for phenylboronic acids. |

Critical Factors Influencing Stability

The Role of Aromatic Substituents

The electronic nature of substituents on the phenyl ring has a profound impact on stability by altering the electron density at the boron atom.[18]

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halides increase the Lewis acidity of the boron atom.[19] This makes the boronic acid more susceptible to nucleophilic attack by hydroxide, often accelerating base-catalyzed protodeboronation.[9]

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase electron density on the C–B bond, which can sometimes slow protodeboronation but may increase susceptibility to oxidation.

-

Ortho-Substituents: Steric hindrance and intramolecular interactions from ortho-substituents can dramatically influence stability, often making these derivatives highly prone to protodeboronation.[7][18]

Environmental and Storage Factors

Phenylboronic acids are sensitive to their immediate environment. Control over these factors is the most direct way to ensure long-term viability.

-

Temperature: Elevated temperatures accelerate all degradation pathways and strongly drive the equilibrium towards boroxine formation.[6]

-

Moisture: As a reactant in hydrolysis and a proton source for protodeboronation, moisture is a critical factor.[20][21] Many boronic acids are hygroscopic.[20][21]

-

Light: While less universally critical than temperature and moisture, some derivatives may be sensitive to UV light, which can catalyze oxidative degradation.[11][22]

-

Atmosphere: The presence of oxygen can lead to gradual oxidation over time. Storage under an inert atmosphere is best practice for sensitive compounds.[20]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is paramount to preserving the integrity of substituted phenylboronic acids.

Optimal Storage Conditions

The goal of proper storage is to mitigate the environmental factors that promote degradation.

| Condition | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C).[20][23] | Slows the rate of all degradation reactions and minimizes boroxine formation. |

| Atmosphere | Store under an inert gas (Nitrogen or Argon).[20] | Prevents slow oxidation by atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container, preferably within a desiccator.[21] | Minimizes hydrolysis and protodeboronation by excluding atmospheric moisture.[20] |

| Light | Store in an amber vial or in the dark.[22] | Protects against potential light-catalyzed degradation. |

| Table 2: Recommended long-term storage conditions for substituted phenylboronic acids. |

Best Practices for Handling

Degradation can occur rapidly upon removal from ideal storage conditions.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: For highly sensitive compounds, weigh and handle them inside a glovebox or under a blanket of inert gas.

-

Minimize Exposure: Work quickly to minimize the compound's exposure time to the atmosphere. Tightly reseal the container immediately after use.

-

Solvent Choice: When preparing solutions for storage, use dry, degassed aprotic solvents. For aqueous applications, prepare solutions fresh and use them promptly. The stability of boronic acids in solution is generally much lower than in the solid state.[24]

Experimental Assessment of Stability

For critical applications, particularly in regulated environments like drug development, it is essential to experimentally verify the stability of a given phenylboronic acid.

Stability-Indicating Analytical Methods

A stability-indicating method is one that can accurately separate the intact compound from its degradation products.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique. However, care must be taken, as on-column hydrolysis of boronic esters or degradation of the acid itself can occur.[25] Using columns with low silanol activity and avoiding harsh pH modifiers in the mobile phase can mitigate this.[25]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative for separating the polar boronic acid from its less polar ester or degradation products.[26]

-

Non-Aqueous Capillary Electrophoresis (NACE): This technique is excellent for analyzing labile boronic esters and acids as it avoids the aqueous conditions that promote hydrolysis.[27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of protons from degradation products (e.g., the new aromatic proton in a protodeboronated arene). ¹¹B NMR is also highly valuable for observing the chemical environment of the boron atom and can distinguish between the trigonal boronic acid and the tetrahedral boronate anion.[24][28]

Protocol: Forced Degradation (Stress) Study

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and validate the analytical method's stability-indicating properties.

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the substituted phenylboronic acid in an appropriate solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Sampling: At predetermined time points (e.g., 0, 2, 8, 24 hours), remove an aliquot from each stress condition, quench the reaction if necessary (e.g., by neutralizing the pH), and dilute to a suitable concentration for analysis.

-

Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

-

Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to the total area of all peaks. Use mass spectrometry (MS) to help identify the structures of any new peaks that appear.

| Stressor | Typical Condition | Primary Degradation Targeted |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C | Protodeboronation |

| Basic Hydrolysis | 0.1 M NaOH at room temp. | Protodeboronation |

| Oxidation | 3% H₂O₂ at room temp. | Oxidation |

| Thermal | Solution heated to 60 °C | General Degradation |

| Photolytic | Expose to UV light (e.g., 254 nm) | Photodegradation |

| Table 3: Example stress conditions for a forced degradation study. |

Conclusion

Substituted phenylboronic acids are powerful but sensitive reagents. Their successful application hinges on a proactive approach to maintaining their chemical integrity. By understanding the fundamental degradation pathways of protodeboronation, oxidation, and boroxine formation, researchers can implement rational storage and handling strategies. The core principles are simple but effective: keep them cold, dry, and, for maximum protection, under an inert atmosphere. For critical applications, this knowledge must be paired with robust analytical methods to experimentally verify stability, ensuring both the quality of starting materials and the reliability of scientific outcomes.

References

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 22. dcfinechemicals.com [dcfinechemicals.com]

- 23. hpc-standards.com [hpc-standards.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids [pubmed.ncbi.nlm.nih.gov]

- 28. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Ortho-Chloro Substituted Boronic Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-chloro substituted boronic acids represent a class of reagents with significant potential in synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. However, their utility is often hampered by unique reactivity challenges stemming from the steric and electronic influence of the ortho-chloro substituent. This guide provides a comprehensive analysis of the factors governing the reactivity of these substrates, with a primary focus on their application in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic intricacies, explore common side reactions, and present field-proven strategies and detailed protocols to overcome the inherent challenges, enabling researchers to confidently and effectively utilize these valuable building blocks.

Introduction: The Double-Edged Sword of Ortho-Chloro Substitution

The presence of a chlorine atom at the ortho position of an arylboronic acid introduces a fascinating dichotomy. On one hand, it offers a valuable synthetic handle for further functionalization and can significantly influence the conformational properties and biological activity of the target molecule. The electron-withdrawing nature of the chlorine atom can also modulate the electronic properties of the aromatic ring.[1] On the other hand, this substitution pattern presents considerable challenges in one of the most pivotal applications of boronic acids: the Suzuki-Miyaura cross-coupling reaction.

The primary obstacles arise from:

-

Steric Hindrance: The bulky chlorine atom adjacent to the boronic acid moiety can impede the approach of the palladium catalyst and the coupling partner, slowing down crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[2]

-

Electronic Effects: The inductive electron-withdrawing effect of the chlorine atom decreases the nucleophilicity of the arylboronic acid, which can disfavor the transmetalation step.[2]

-

Propensity for Side Reactions: Ortho-substituted boronic acids, in general, are more susceptible to undesired side reactions such as protodeboronation and the formation of boroxine anhydrides.

Understanding and mitigating these challenges is paramount for the successful application of ortho-chloro substituted boronic acids in synthetic campaigns. This guide will provide the necessary insights and practical guidance to achieve this.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[3] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The presence of an ortho-chloro substituent primarily impacts the transmetalation and reductive elimination steps.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Transmetalation Step: A Steric and Electronic Hurdle

Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step, especially with sterically hindered substrates.[5] For ortho-chloro substituted boronic acids, two main pathways are considered for this step: the "boronate pathway" and the "oxo-palladium pathway".[5]

-

Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex.[6]

-

Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[6]

The steric bulk of the ortho-chloro group can hinder the formation of the necessary transition state in both pathways. To overcome this, the choice of ligand and base is critical.

The Role of Ligands: Creating Space for Reaction

The ligands coordinated to the palladium center play a pivotal role in facilitating the coupling of sterically demanding substrates. Standard phosphine ligands like triphenylphosphine are often ineffective. The key is to employ bulky and electron-rich ligands that promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species and accelerate the reductive elimination step.

Bulky Monodentate Phosphine Ligands (Buchwald-type): Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates. Their bulkiness favors the formation of monoligated palladium complexes, creating more space around the metal center for the hindered substrates to coordinate. Their electron-rich nature also increases the rate of oxidative addition.

N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings.[7] They are strong σ-donors and often possess significant steric bulk, which helps to stabilize the active catalytic species and promote the desired reaction pathway.[1]

Common Side Reactions and Mitigation Strategies

The increased steric strain and altered electronics of ortho-chloro substituted boronic acids make them more susceptible to side reactions that can significantly reduce the yield of the desired cross-coupled product.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This is a significant competing pathway, especially under basic conditions and at elevated temperatures.[9] For ortho-substituted boronic acids, the steric hindrance can slow down the desired coupling reaction, providing more opportunity for protodeboronation to occur.[10]

Mitigation Strategies:

-

Careful Selection of Base: While a base is necessary to activate the boronic acid, overly strong bases can accelerate protodeboronation.[6] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[11]

-

Use of Boronic Esters: Boronic esters, particularly pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[12] In-situ formation of the boronic ester or using the pre-formed ester can be an effective strategy.

-

Anhydrous Conditions: Minimizing the amount of water in the reaction can help to suppress protodeboronation, as water is the proton source for this side reaction.[13]

Figure 2: Strategies to mitigate protodeboronation.

Boroxine Formation: The Anhydride Equilibrium

Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[14] This equilibrium is reversible in the presence of water.[15] While boroxines can participate in Suzuki-Miyaura coupling, their formation can complicate reaction kinetics and stoichiometry. For ortho-substituted boronic acids, steric hindrance can influence the equilibrium between the monomeric boronic acid and the trimeric boroxine.[15]

Mitigation Strategies:

-

Controlled Water Content: While completely anhydrous conditions can favor boroxine formation, a small amount of water is often beneficial in Suzuki-Miyaura couplings to ensure the boronic acid is predominantly in its monomeric form.[15]

-

Use of Boronic Esters: As with protodeboronation, using boronic esters circumvents the issue of boroxine formation.

Optimized Protocols for Challenging Couplings

The key to successfully coupling ortho-chloro substituted boronic acids lies in the judicious selection of reaction parameters.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes recommended conditions for the Suzuki-Miyaura coupling of ortho-chloro substituted boronic acids with various aryl halides.

| Aryl Halide Partner | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | |

| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 70-90 | |

| Hindered Aryl Bromide | [Pd(IPr)(μ-Cl)Cl]₂ | Cs₂CO₃ | t-Amyl alcohol | 100 | >90 | |

| Electron-deficient Aryl Chloride | Pd/C | Na₂CO₃ | Water | 120 (Microwave) | 79-95 | N/A |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with 4-Bromoanisole

This protocol provides a detailed, step-by-step methodology for a representative coupling reaction.

Materials:

-

2-Chlorophenylboronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Deionized water, degassed

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Boroxine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Characterizing the Lewis Acidity of Functionalized Phenylboronic Acids

Introduction: The Pivotal Role of Lewis Acidity in Phenylboronic Acid Functionality

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility in palladium-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures essential for drug discovery.[1] Beyond their role as synthetic building blocks, the inherent Lewis acidic nature of the boron atom governs their reactivity and opens doors to a wide array of applications, from chemical sensing to targeted drug delivery.[2][3][4]

The boron atom in a phenylboronic acid possesses a vacant p-orbital, rendering it an electrophilic center capable of accepting an electron pair from a Lewis base.[3] This electron-accepting ability, or Lewis acidity, is not a fixed property. It is exquisitely sensitive to the electronic nature of the substituents on the phenyl ring. By strategically functionalizing the aromatic core, we can modulate the Lewis acidity, thereby fine-tuning the compound's reactivity and binding affinities for specific applications. For researchers in drug development, a quantitative understanding and precise characterization of this Lewis acidity are paramount for designing effective therapeutic agents and robust synthetic methodologies.

This in-depth technical guide provides a comprehensive overview of the key experimental and computational techniques employed to characterize the Lewis acidity of functionalized phenylboronic acids. We will delve into the theoretical underpinnings of each method, provide detailed, field-proven protocols, and offer insights into data interpretation, empowering researchers to make informed decisions in their experimental design.

I. Spectroscopic Characterization of Lewis Acidity

Spectroscopic methods offer powerful, non-destructive means to probe the electronic environment of the boron center and quantify its Lewis acidic character. These techniques rely on monitoring changes in the spectral properties of a probe molecule upon interaction with the boronic acid.

NMR Spectroscopy: A Window into the Boron Atom's Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure and probing electronic effects. Several NMR-based methods have been developed to quantify Lewis acidity, with the Gutmann-Beckett and Childs methods being the most prominent.

The Gutmann-Beckett method is a well-established experimental procedure for assessing the Lewis acidity of a wide range of molecular species.[5] It utilizes triethylphosphine oxide (TEPO) as a 31P NMR probe molecule.[5][6] The Lewis basic oxygen atom of TEPO coordinates to the Lewis acidic boron center of the phenylboronic acid, leading to a deshielding of the adjacent phosphorus atom. This deshielding is observed as a downfield shift in the 31P NMR chemical shift (δ).[5][6] The magnitude of this shift is directly proportional to the Lewis acidity of the boronic acid.

The Lewis acidity is quantified by the Acceptor Number (AN), which is calculated using the following equation:

AN = 2.21 × (δsample − 41.0)

where δsample is the 31P chemical shift of TEPO in the presence of the boronic acid, and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent like hexane.[5] Higher AN values indicate stronger Lewis acidity.[5]

Experimental Protocol: Gutmann-Beckett Method

-

Preparation of Stock Solutions: Prepare a stock solution of triethylphosphine oxide (TEPO) in a dry, weakly Lewis acidic deuterated solvent (e.g., CDCl3 or C6D6). A typical concentration is 0.06 M.

-

Sample Preparation: In an NMR tube, dissolve an equimolar amount of the functionalized phenylboronic acid in the same deuterated solvent.

-

Addition of TEPO: Add an equimolar amount of the TEPO stock solution to the NMR tube containing the boronic acid.

-

NMR Acquisition: Acquire a 31P{1H} NMR spectrum of the mixture at a constant temperature (e.g., 23 °C).

-

Data Analysis: Determine the chemical shift (δsample) of the TEPO-boronic acid adduct and calculate the Acceptor Number (AN) using the formula above.

Causality and Self-Validation: The choice of a weakly coordinating solvent is critical to minimize competitive binding and ensure that the observed chemical shift change is primarily due to the interaction with the boronic acid. Running a control spectrum of TEPO in the same solvent without the boronic acid is essential to establish the baseline chemical shift. The equimolar ratio ensures a significant population of the adduct for reliable detection.

The Childs method employs trans-crotonaldehyde as a 1H NMR probe.[6][7] The coordination of the Lewis acid to the carbonyl oxygen of crotonaldehyde induces a change in the chemical shifts of the aldehyde's protons.[8] While this method has been used, it has significant limitations. The weak donor strength of trans-crotonaldehyde restricts its applicability to only very strong Lewis acids.[7][8] Furthermore, the exposed protons of the probe are susceptible to secondary interactions, which can complicate the interpretation of the results and obscure the true Lewis acidity.[7][8] Recent critical evaluations have suggested that discrepancies previously attributed to hard and soft acid/base (HSAB) effects may be due to these limitations.[7]

Diagram: Comparison of NMR-based Lewis Acidity Probes

Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett and Childs NMR methods.

UV-Vis Spectroscopy: Quantifying Acidity through pKa Determination

The Lewis acidity of a boronic acid in an aqueous medium is often expressed by its pKa value.[3] This value represents the pH at which the concentrations of the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate are equal.[3] A lower pKa value signifies a stronger Lewis acid, as it indicates a greater tendency to accept a hydroxide ion at a lower pH.[3]

UV-Vis spectrophotometry provides a straightforward method for determining the pKa of functionalized phenylboronic acids. The transition from the sp2-hybridized trigonal planar form to the sp3-hybridized tetrahedral boronate alters the electronic structure of the molecule, leading to a change in its UV-Vis absorption spectrum.[9] By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.[10][11][12]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Preparation of Boronic Acid Stock Solution: Prepare a stock solution of the functionalized phenylboronic acid in a suitable solvent (e.g., methanol or DMSO) to ensure solubility.

-

Sample Preparation for Measurement: In a series of cuvettes or a 96-well microtiter plate, add a small, constant volume of the boronic acid stock solution to each buffer solution.[13]

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.[12] Alternatively, linear regression analysis of absorbance data against pH can be used.[10]

Causality and Self-Validation: The use of a series of buffers with known pH values is crucial for accurate pKa determination. The constant concentration of the boronic acid across all samples is maintained by adding a fixed amount of the stock solution. The selection of the analytical wavelength is important for maximizing the signal-to-noise ratio.[11]

Fluorescence Spectroscopy: A Highly Sensitive Probe

Fluorescence spectroscopy offers a highly sensitive method for characterizing Lewis acidity. Certain fluorescent molecules, known as fluorophores, exhibit changes in their emission properties upon interaction with Lewis acids.[14] This can manifest as a shift in the emission wavelength (color) or a change in fluorescence intensity (quenching or enhancement).

One approach involves using fluorescent probes that can bind to the boronic acid. For example, the excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone can be interrupted by coordination with a boronic acid, leading to a change in its fluorescence emission.[15][16] Another strategy utilizes fluorophores that are directly functionalized with a boronic acid group. The interaction of the boronic acid with a Lewis base, such as a saccharide, can alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence.[17] This principle is widely used in the development of fluorescent sensors for sugars.[18]

Diagram: Principle of a Boronic Acid-based Fluorescent Sensor

Caption: Schematic of a fluorescent sensor utilizing a phenylboronic acid for analyte detection.

II. Computational Approaches: Predicting and Understanding Lewis Acidity

In addition to experimental techniques, computational methods provide powerful tools for predicting and rationalizing the Lewis acidity of functionalized phenylboronic acids. These in silico approaches can guide experimental design and provide deeper insights into the electronic factors governing acidity.

Fluoride Ion Affinity (FIA): A Theoretical Benchmark

Fluoride ion affinity (FIA) is a widely used computational metric for quantifying the intrinsic Lewis acidity of a molecule.[19][20] It is defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion.[21]

LA + F- → [LA-F]-

FIA = -ΔH

A higher FIA value corresponds to a stronger Lewis acid.[21][22] Computational chemistry software packages can be used to calculate the energies of the Lewis acid and its fluoride adduct, allowing for the determination of the FIA. While FIA is a valuable theoretical descriptor, it's important to note that it represents the gas-phase acidity and may not always perfectly correlate with solution-phase behavior where solvent effects play a significant role.

Ammonia Affinity (AA) and Other Computational Descriptors

Recent studies have shown that computed ammonia affinity (AA) can be a unified method for evaluating the Lewis acidity of both organoboronates and organoboronamides.[2][19][20] Other computational descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Global Electrophilicity Index (GEI), have also been employed to estimate Lewis acidity.[2][20] However, these methods may only be partially applicable, especially when comparing structurally diverse Lewis acids.[2]

pKa Calculations: Predicting Acidity in Solution

Computational methods can also be used to predict the pKa of boronic acids in solution.[23] These calculations typically involve determining the free energy change for the dissociation of the boronic acid in a solvent, often using a combination of quantum mechanical calculations and a continuum solvation model.[23] Accurate pKa prediction can be challenging due to the need to account for multiple low-energy conformations and the complex nature of solvation.[23] However, when carefully executed, these calculations can provide valuable insights and complement experimental measurements.

III. Data Presentation: A Comparative Overview

To facilitate the comparison of Lewis acidity data obtained from different methods, it is essential to present the information in a clear and structured format. The following table provides a representative example of how to summarize such data for a series of functionalized phenylboronic acids.

| Substituent (para-) | pKa (UV-Vis) | Acceptor Number (AN) (Gutmann-Beckett) | Calculated FIA (kcal/mol) |

| -H | 8.86 | 51.0 | 85.2 |

| -OCH3 | 9.25 | 48.5 | 82.1 |

| -Cl | 8.15 | 54.2 | 88.9 |

| -NO2 | 7.22 | 60.1 | 95.7 |

Note: The values presented in this table are illustrative and may not represent actual experimental or computational data.

IV. Applications in Drug Development and Beyond

The ability to precisely characterize and tune the Lewis acidity of phenylboronic acids has profound implications for drug development and other biomedical applications.

-

Enzyme Inhibition: Boronic acids are effective inhibitors of serine proteases, where the Lewis acidic boron atom interacts with the catalytic serine residue. The inhibitory potency is directly related to the Lewis acidity of the boronic acid.

-

Targeted Drug Delivery: Phenylboronic acid-functionalized nanoparticles can target sialic acid, which is overexpressed on the surface of many cancer cells.[24][25] The pH-dependent nature of the boronic acid-diol interaction can be exploited for controlled drug release in the acidic tumor microenvironment.[24][26]

-

Glucose Sensing: The reversible binding of glucose to phenylboronic acids forms the basis of many glucose-responsive systems for insulin delivery.[18] The Lewis acidity of the boronic acid influences the binding affinity and the pH at which the system is most responsive.

Conclusion: A Multi-faceted Approach to a Fundamental Property

The Lewis acidity of functionalized phenylboronic acids is a fundamental property that dictates their reactivity and utility in a vast range of applications. A comprehensive characterization of this property requires a multi-faceted approach, combining the strengths of various experimental and computational techniques. NMR and UV-Vis spectroscopy provide robust and accessible methods for quantifying Lewis acidity in solution, while fluorescence spectroscopy offers enhanced sensitivity. Computational methods, such as FIA and pKa calculations, provide valuable predictive power and mechanistic insights. By leveraging this toolkit of characterization techniques, researchers can rationally design and optimize phenylboronic acid-based molecules for applications spanning from catalysis to cutting-edge therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mt.com [mt.com]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. ishigirl.tripod.com [ishigirl.tripod.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 25. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. japsonline.com [japsonline.com]

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Abstract

Once relegated to the periphery of drug discovery due to perceived toxicity, boronic acids have emerged as a versatile and powerful class of compounds in modern medicinal chemistry.[1][2][3] The approval of bortezomib in 2003 for the treatment of multiple myeloma marked a paradigm shift, catalyzing a surge of interest in the therapeutic potential of these unique molecules.[1][4][5] This in-depth technical guide provides a comprehensive overview of the core applications of boronic acids, delving into their mechanisms of action, showcasing their utility in drug design, and offering insights into the experimental methodologies that underpin their development. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical accuracy to illuminate the expanding role of boronic acids in creating next-generation therapeutics.

Introduction: The Unique Chemistry of Boron and its Therapeutic Implications

The utility of boronic acids in medicinal chemistry stems from the unique electronic properties of the boron atom. Its vacant p-orbital allows it to act as a Lewis acid, readily accepting electrons.[6] This characteristic enables boronic acids to form reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues within the active sites of enzymes.[1] This ability to form stable yet reversible interactions is a key differentiator from many traditional covalent inhibitors and forms the basis for their diverse therapeutic applications.[7]

Initially, concerns about potential toxicity hampered the exploration of boron-containing compounds in drug development.[1][2][3] However, the successful clinical application of drugs like bortezomib has largely demystified these concerns, demonstrating that carefully designed boronic acid-based therapeutics can exhibit favorable safety profiles.[1][2][3]

Core Applications of Boronic Acids in Drug Discovery

The versatility of the boronic acid moiety has led to its successful incorporation into a wide range of therapeutic agents. Key application areas include:

-

Enzyme Inhibition: Boronic acids are potent inhibitors of various enzyme classes, particularly proteases.

-

Antimicrobial Agents: They have demonstrated efficacy against fungal and bacterial pathogens.

-

Drug Delivery and Prodrug Strategies: Their unique reactivity is being harnessed to create sophisticated drug delivery systems and targeted prodrugs.

-

Diagnostics and Sensing: The ability to bind with diols makes them valuable tools for developing sensors, particularly for glucose.

-

Bioconjugation: Boronic acids are increasingly used as versatile linkers in bioconjugation chemistry.

Boronic Acids as Enzyme Inhibitors: A Mechanistic Deep Dive

The most prominent application of boronic acids in medicinal chemistry is as enzyme inhibitors. Their mechanism of action often involves mimicking the tetrahedral transition state of substrate hydrolysis.[8]

3.1. Proteasome Inhibitors in Oncology

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis.[9][10] Inhibition of the proteasome disrupts this process, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[9][10]

Bortezomib (Velcade®): A Landmark Achievement

Approved by the FDA in 2003, bortezomib was the first-in-class proteasome inhibitor and revolutionized the treatment of multiple myeloma.[1][4][5][11] The boron atom in bortezomib binds with high affinity and specificity to the catalytic site of the 26S proteasome, specifically interacting with the N-terminal threonine hydroxyl group in the chymotrypsin-like (β5) subunit.[2][9] This reversible covalent interaction effectively blocks the proteasome's activity.[10][12][13]

Ixazomib (Ninlaro®): The First Oral Proteasome Inhibitor

Following the success of bortezomib, ixazomib was approved in 2015 as the first orally bioavailable proteasome inhibitor for the treatment of multiple myeloma.[5][11][14] It shares a similar mechanism of action with bortezomib, inhibiting the chymotrypsin-like activity of the proteasome.[11]

Mechanism of Proteasome Inhibition by Boronic Acids

The following diagram illustrates the interaction of a dipeptide boronic acid inhibitor with the active site of the proteasome.

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bortezomib - Wikipedia [en.wikipedia.org]

- 10. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 14. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic deployment of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic Acid in the Genesis of Novel Heterocyclic Scaffolds

Abstract

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid has emerged as a pivotal structural synthon in the realm of synthetic organic chemistry, particularly in the construction of diverse and complex heterocyclic frameworks. Its unique substitution pattern, featuring a halogen, an ester, and a boronic acid moiety on the same phenyl ring, offers a versatile platform for sequential and regioselective C-C and C-N bond formations. This application note provides an in-depth exploration of its utility, focusing on palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization strategies for the synthesis of novel heterocycles with potential applications in medicinal chemistry and materials science. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to guide researchers in leveraging this valuable building block.

Introduction: The Architectural Significance of a Multifunctional Building Block

The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science.[1][2][3] These cyclic structures are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic functionalization of aromatic precursors is paramount to the efficient assembly of these complex molecules. This compound stands out as a particularly valuable reagent due to the orthogonal reactivity of its functional groups.

The boronic acid group is a well-established participant in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of organic halides and pseudohalides.[4][5] The chloro substituent provides a handle for subsequent transformations, such as additional cross-coupling reactions or nucleophilic aromatic substitution. Finally, the ethoxycarbonyl group can serve as a directing group, be hydrolyzed to a carboxylic acid for further derivatization, or participate in cyclization reactions. This trifecta of functionality allows for a modular and convergent approach to the synthesis of intricate heterocyclic systems.

Physicochemical Properties and Handling

A comprehensive understanding of the reagent's properties is crucial for its effective application and for ensuring experimental reproducibility.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 603122-80-1 |

| Molecular Formula | C9H10BClO4 |

| Molecular Weight | 228.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108 °C (lit.)[6] |

| Solubility | Soluble in methanol, ethanol, THF, and dioxane. Sparingly soluble in water. |

Storage and Handling: this compound is generally stable under ambient conditions. However, as with most boronic acids, it is susceptible to dehydration to form the corresponding boroxine (a trimeric anhydride) upon prolonged exposure to heat or strong desiccants. It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is advised.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions